![molecular formula C20H24ClN5 B11217738 1-(5-chloro-2-methylphenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217738.png)

1-(5-chloro-2-methylphenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

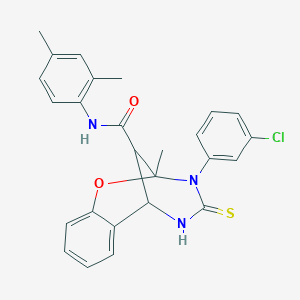

1-(5-chloro-2-methylphényl)-N-cyclohexyl-N-éthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine est un composé synthétique appartenant à la classe des pyrazolo[3,4-d]pyrimidines.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 1-(5-chloro-2-methylphényl)-N-cyclohexyl-N-éthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau pyrazolo[3,4-d]pyrimidine, suivi de l'introduction du groupe 5-chloro-2-methylphényl et de la partie N-cyclohexyl-N-éthylamine. Les étapes clés comprennent :

Réaction de Cyclisation : Formation du cycle pyrazolo[3,4-d]pyrimidine par cyclisation de précurseurs appropriés en conditions acides ou basiques.

Réaction de Substitution : Introduction du groupe 5-chloro-2-methylphényl via une substitution aromatique nucléophile.

Réaction d'Amidation : Couplage du groupe N-cyclohexyl-N-éthylamine à l'aide d'agents de couplage comme l'EDCI ou le DCC en présence d'une base.

Méthodes de Production Industrielle : La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela inclut l'augmentation de l'échelle des réactions, l'optimisation des temps et des températures de réaction et l'utilisation de techniques de purification efficaces telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de Réactions : 1-(5-chloro-2-methylphényl)-N-cyclohexyl-N-éthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine peut subir diverses réactions chimiques, notamment :

Oxydation : Oxydation potentielle du groupe méthyle en acide carboxylique.

Réduction : Réduction du groupe nitro (si présent) en amine.

Substitution : Réactions de substitution halogénée, en particulier impliquant le groupe chloro.

Réactifs et Conditions Communs :

Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.

Réduction : Hydrogénation à l'aide de palladium sur carbone (Pd/C) ou d'hydrure de lithium aluminium (LiAlH4).

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux Produits :

Oxydation : Formation d'acides carboxyliques ou d'aldéhydes.

Réduction : Formation d'amines primaires ou secondaires.

Substitution : Formation de dérivés substitués avec différents groupes fonctionnels remplaçant le groupe chloro.

Applications De Recherche Scientifique

1-(5-chloro-2-methylphényl)-N-cyclohexyl-N-éthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions avec diverses cibles biologiques, en particulier les kinases.

Mécanisme d'Action

Le composé exerce ses effets principalement par l'inhibition des kinases cycline-dépendantes (CDK), en particulier CDK2. En se liant au site actif de CDK2, il empêche la phosphorylation des cibles en aval, inhibant ainsi la progression du cycle cellulaire et induisant l'apoptose dans les cellules cancéreuses . Les études d'amarrage moléculaire ont montré que le composé s'adapte bien au site actif de CDK2, formant des liaisons hydrogène essentielles avec des acides aminés clés .

Composés Similaires :

Dérivés de Pyrazolo[3,4-d]pyrimidine : D'autres dérivés de cette classe présentent également une activité inhibitrice des kinases, mais peuvent différer en termes de sélectivité et de puissance.

Dérivés de Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Ces composés ciblent également les CDK, mais ont une structure de base différente, ce qui peut affecter leur affinité de liaison et leur activité biologique.

Unicité : 1-(5-chloro-2-methylphényl)-N-cyclohexyl-N-éthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine est unique en raison de son motif de substitution spécifique, qui améliore son affinité de liaison et sa sélectivité pour CDK2. Cela en fait un candidat particulièrement prometteur pour un développement ultérieur en tant qu'agent thérapeutique.

Mécanisme D'action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparaison Avec Des Composés Similaires

Pyrazolo[3,4-d]pyrimidine Derivatives: Other derivatives in this class also exhibit kinase inhibitory activity but may differ in their selectivity and potency.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDKs but have a different core structure, which may affect their binding affinity and biological activity.

Uniqueness: 1-(5-chloro-2-methylphenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a particularly promising candidate for further development as a therapeutic agent.

Propriétés

Formule moléculaire |

C20H24ClN5 |

|---|---|

Poids moléculaire |

369.9 g/mol |

Nom IUPAC |

1-(5-chloro-2-methylphenyl)-N-cyclohexyl-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C20H24ClN5/c1-3-25(16-7-5-4-6-8-16)19-17-12-24-26(20(17)23-13-22-19)18-11-15(21)10-9-14(18)2/h9-13,16H,3-8H2,1-2H3 |

Clé InChI |

SCIWWLCIYGZFFR-UHFFFAOYSA-N |

SMILES canonique |

CCN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217663.png)

![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B11217670.png)

![N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11217678.png)

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11217693.png)

![2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B11217702.png)

![N-(4-fluorophenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11217716.png)

![1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217723.png)

![N-butyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217731.png)

![3-hydroxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11217748.png)

![1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217759.png)